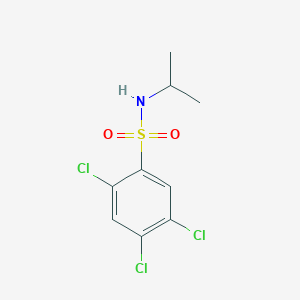

3-Acetyl-1-ethyl-4-iodopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A notable continuous-flow process has been developed for the synthesis of 4-nitropyrazole, which shares similarities with the synthesis of 3-Acetyl-1-ethyl-4-iodopyrazole. The process involves nitration of pyrazole, followed by quenching, neutralization, extraction, and separation. The final product is obtained with high yield and purity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Modeling and Biological Activity

3-Acetyl-1-ethyl-4-iodopyrazole, a derivative of 1,2,4-triazole, is part of a broader category of compounds demonstrating significant potential in chemical modeling and possessing diverse biological activities. The compounds in this category, including 1,2,4-triazoles, are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The importance of this compound and its related compounds in modern organic synthesis is underscored by their role in the development of biologically active substances, indicating a promising direction for scientific research in various chemical modeling applications (Ohloblina, 2022).

Regio-Orientation in Structure Assignment

The structural complexity of this compound and similar compounds contributes to the regio-orientation and regioselectivity in the formation of related chemical structures like pyrazolo[1,5-a]pyrimidines. This aspect is crucial in understanding the regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. Understanding these interactions is fundamental for chemical synthesis and the assignment of complex structures in medicinal chemistry, highlighting the compound's significance in scientific research related to chemical structure elucidation (Mohamed & Mahmoud, 2019).

Nitrification Inhibition and Plant Productivity

In agricultural research, derivatives of pyrazole like 3,4-dimethypyrazole phosphate (a compound related to this compound) are examined for their efficiency as nitrification inhibitors. These compounds are studied for their impact on soil nitrogen transformations and plant productivity, indicating their potential application in enhancing agricultural efficiency and sustainability. The analysis of such compounds in field trials across various sites provides valuable insights into their effectiveness in regulating soil nitrogen content and their consequent effect on plant growth and productivity (Yang et al., 2016).

Direcciones Futuras

Propiedades

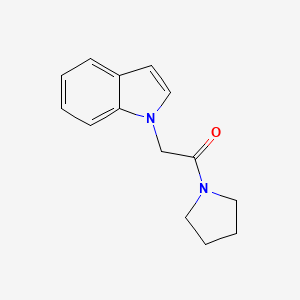

IUPAC Name |

1-(1-ethyl-4-iodopyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKSTHPKZVTHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)